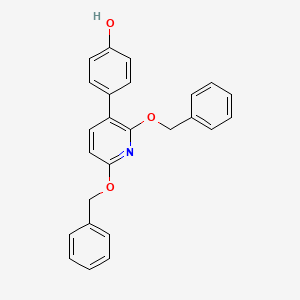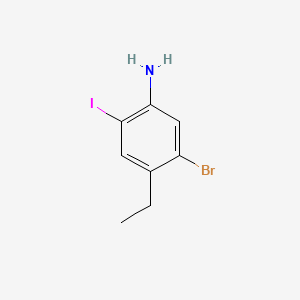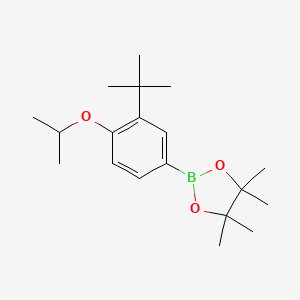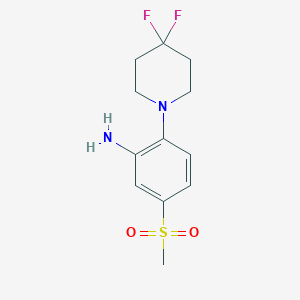
3,3-Dimethylthiochroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylthiochroman-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromanones, which are structurally related to chromanones but contain a sulfur atom in place of an oxygen atom in the pyran ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylthiochroman-4-one typically involves the condensation of 3,3-dimethyl-2-butanone with thiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate thioether, which undergoes cyclization to yield the desired thiochromanone. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions: 3,3-Dimethylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochromanones.
科学的研究の応用
3,3-Dimethylthiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial and antileishmanial properties.
Medicine: Due to its biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,3-Dimethylthiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to the inhibition of cysteine proteases in the Leishmania parasite. The compound’s sulfur atom plays a crucial role in forming covalent bonds with the active site of the enzyme, thereby inhibiting its activity. Further studies are required to fully elucidate the molecular pathways involved .
類似化合物との比較
Chroman-4-one: Lacks the sulfur atom and exhibits different biological activities.
Thiochroman-4-one: Similar structure but without the 3,3-dimethyl substitution.
Flavanone: Contains a similar core structure but with different substituents and biological properties.
Uniqueness: 3,3-Dimethylthiochroman-4-one is unique due to the presence of both the sulfur atom and the 3,3-dimethyl substitution. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
27943-36-8 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC名 |
3,3-dimethyl-2H-thiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 |
InChIキー |
XHPQROKSTPPIFJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CSC2=CC=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

